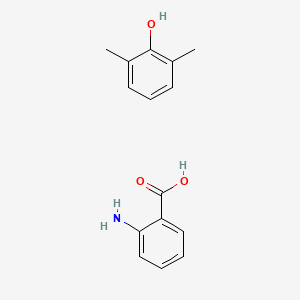
2-Aminobenzoic acid;2,6-dimethylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aminobenzoic acid: and 2,6-dimethylphenol are two distinct organic compounds with significant roles in various scientific and industrial applications It is characterized by a benzene ring substituted with an amino group and a carboxylic acid group
Preparation Methods
2-Aminobenzoic acid: can be synthesized through the Hofmann rearrangement of phthalimide. This involves the reaction of phthalimide with bromine in the presence of a strong base like sodium hydroxide, resulting in the formation of 2-aminobenzoic acid . Industrially, it is produced by the hydrolysis of isatoic anhydride.
2,6-Dimethylphenol: is primarily produced by the methylation of phenol using methanol in the presence of a solid acid catalyst. This gas-phase catalytic reaction is highly efficient and results in a high purity product . Industrial production often involves the use of a fluidized bed of iron-chromium mixed oxide catalyst to ensure optimal reaction conditions .
Chemical Reactions Analysis
2-Aminobenzoic acid: undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinonoid structures.
Reduction: It can be reduced to form 2-aminobenzyl alcohol.
Substitution: It can undergo diazotization to form diazonium salts, which can further react to form various aromatic compounds.
Common reagents used in these reactions include bromine, sodium hydroxide, and hydrochloric acid. Major products formed include isatoic anhydride and various dyes.
2,6-Dimethylphenol: is known for its susceptibility to oxidative coupling, leading to the formation of polymers and dimers. It can also react with ammonia to form 2,6-dimethylaniline . The methylation reaction with methanol is a key reaction for its synthesis.
Scientific Research Applications
2-Aminobenzoic acid: is widely used in the synthesis of dyes, perfumes, and pharmaceuticals. It serves as a precursor for the synthesis of saccharin and is also used in the production of corrosion inhibitors . In biological research, it plays a role in the biosynthesis of tryptophan and its derivatives .
2,6-Dimethylphenol: is used in the production of polyphenylene ether polymers, which are important in the manufacture of various plastic products. It is also used in the synthesis of antioxidant compounds and has applications in the production of medical equipment and automotive parts .
Mechanism of Action
2-Aminobenzoic acid: exerts its effects through its role as a precursor in various biosynthetic pathways. It is involved in the synthesis of tryptophan, an essential amino acid, and its derivatives. The molecular targets include enzymes involved in the shikimate pathway .
2,6-Dimethylphenol: acts as a monomer in the polymerization process to form polyphenylene ether polymers. Its phenolic structure allows it to participate in oxidative coupling reactions, leading to the formation of high molecular weight polymers .
Comparison with Similar Compounds
2-Aminobenzoic acid: is similar to other aminobenzoic acids such as 3-aminobenzoic acid and 4-aminobenzoic acid. its unique position of the amino group at the ortho position relative to the carboxylic acid group gives it distinct chemical properties and reactivity .
2,6-Dimethylphenol: is one of the six isomers of xylenol. Its unique structure with methyl groups at the 2 and 6 positions makes it particularly suitable for the production of polyphenylene ether polymers, distinguishing it from other isomers like 2,4-dimethylphenol and 3,5-dimethylphenol .
Properties
CAS No. |
63898-92-0 |
|---|---|
Molecular Formula |
C15H17NO3 |
Molecular Weight |
259.30 g/mol |
IUPAC Name |
2-aminobenzoic acid;2,6-dimethylphenol |
InChI |
InChI=1S/C8H10O.C7H7NO2/c1-6-4-3-5-7(2)8(6)9;8-6-4-2-1-3-5(6)7(9)10/h3-5,9H,1-2H3;1-4H,8H2,(H,9,10) |
InChI Key |
DAZVCGSIFZROBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)O.C1=CC=C(C(=C1)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















